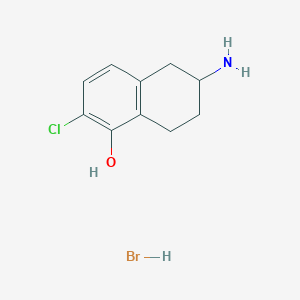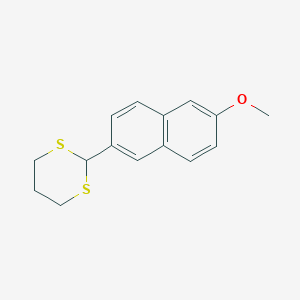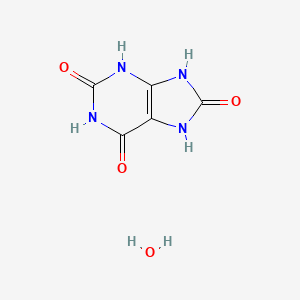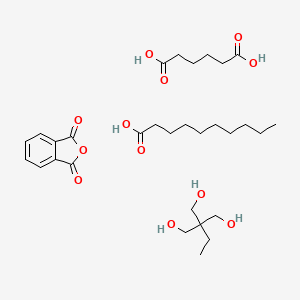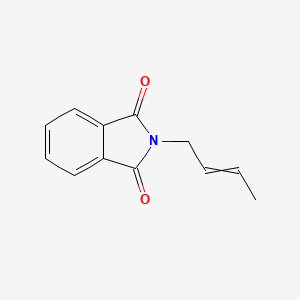
2-But-2-enylisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-2-enylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . The cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source is also a documented method .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yields isoindole-1,3-dione derivatives as the major product . This method avoids the use of metals, catalysts, and bases, making it more sustainable .
化学反应分析
Types of Reactions: 2-But-2-enylisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The compound can participate in hexadehydro-Diels–Alder domino reactions, forming multifunctionalized isoindole-1,3-diones .
Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxygen . The reactions are typically carried out under mild conditions, often in the absence of metals, catalysts, and bases .
Major Products: The major products formed from these reactions are multifunctionalized tricyclic isoindole-1,3-diones, which have multiple rings and complex structures . These products have broad potential for use in chemical production and clinical medicine .
科学研究应用
2-But-2-enylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . In medicine, it has shown potential in the treatment of Parkinson’s disease and Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
作用机制
The mechanism of action of 2-But-2-enylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds: Similar compounds to 2-But-2-enylisoindole-1,3-dione include other isoindole-1,3-dione derivatives such as N-isoindoline-1,3-dione . These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Uniqueness: What sets this compound apart from other similar compounds is its unique structural features and its broad range of applications in various fields . Its ability to form multifunctionalized tricyclic isoindole-1,3-diones with complex structures makes it particularly valuable in chemical production and clinical medicine .
属性
CAS 编号 |
67393-58-2 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-but-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2-7H,8H2,1H3 |
InChI 键 |
PMUYLAJCELXRCO-UHFFFAOYSA-N |
规范 SMILES |
CC=CCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
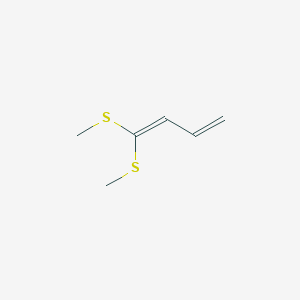
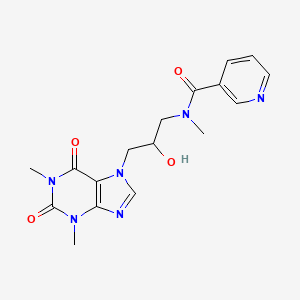
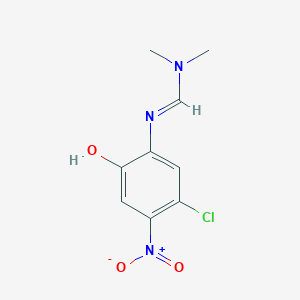
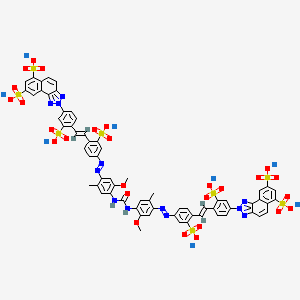
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
